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molecular formula C10H9N3O B112792 2-Amino-4-hydroxy-6-phenylpyrimidine CAS No. 56741-94-7

2-Amino-4-hydroxy-6-phenylpyrimidine

Cat. No. B112792
M. Wt: 187.2 g/mol
InChI Key: KXYGHDWFGFZJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04795812

Procedure details

To 10.0 g (53 mM) of 6-phenylisocytosine is added 80 ml of phosphorus oxychloride. The mixture is heated to reflux, and refluxed until solution is complete (about 30 minutes). The solution is then cooled and evaporated to dryness under vacuum at 45° C. The resulting oil is poured into 300 ml of ice water, with vigorous stirring, and the remaining oil washed into the aqueous mixture with additional 100 ml of water. The entire aqueous mixture is neutralized to pH 8 with concentrated ammonium hydroxide, filtered, and solids washed well with water until water wash is neutral. Dry at 60° in a vacuum oven to yield 9.2 g of 4-chloro-6-phenyl-2-pyrimidinamine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([C:7]2[NH:13][C:12]([NH2:14])=[N:11][C:9](=O)[CH:8]=2)=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:9]1[CH:8]=[C:7]([C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[N:13]=[C:12]([NH2:14])[N:11]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)N
Name
Quantity
80 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed until solution
CUSTOM
Type
CUSTOM
Details
(about 30 minutes)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum at 45° C
ADDITION
Type
ADDITION
Details
The resulting oil is poured into 300 ml of ice water, with vigorous stirring
WASH
Type
WASH
Details
the remaining oil washed into the aqueous mixture with additional 100 ml of water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
solids washed well with water until water
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
Dry at 60° in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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